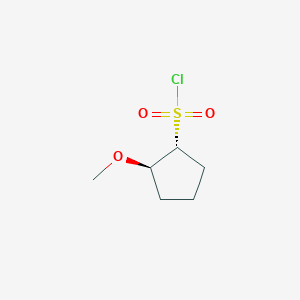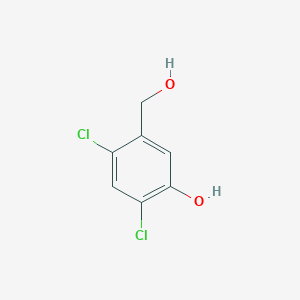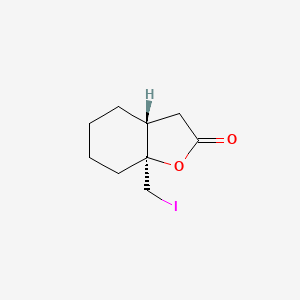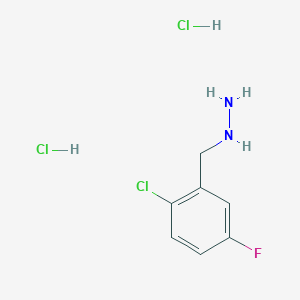
2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a cyano group (–CN) and two methoxy groups (–OCH3) attached to a phenyl ring, along with a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and decarboxylation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propylamine.
Substitution: Formation of various substituted phenylpropionic acids depending on the substituent introduced.
Scientific Research Applications
2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)propionic Acid: Similar structure but lacks the cyano group.
2-Cyano-3-(3,4-dimethoxyphenyl)propionic Acid: Similar structure but with methoxy groups at different positions on the phenyl ring.
2-Cyano-3-(2,5-dimethoxyphenyl)propionic Acid: Similar structure but with methoxy groups at different positions on the phenyl ring.
Uniqueness
2-Cyano-3-(2,3-dimethoxyphenyl)propionic Acid is unique due to the specific positioning of the cyano and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of the cyano group adds an additional electrophilic site, making it more versatile in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-cyano-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6H2,1-2H3,(H,14,15) |
InChI Key |
QGEMAZFWMCOXDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11719147.png)

![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11719155.png)
![2-[(Carboxymethoxy)carbonyl]benzoate](/img/structure/B11719162.png)

![(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11719171.png)
![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ol](/img/structure/B11719177.png)







